7-(3-chloro-2-methylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Description
7-(3-chloro-2-methylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C23H18ClN5O3S and its molecular weight is 479.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
7-(3-chloro-2-methylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a compound involved in the synthesis of various heterocyclic derivatives. These derivatives have been extensively studied due to their diverse chemical properties and potential applications in medicinal chemistry. For example, compounds involving pyrazoline and pyrazole derivatives show promise due to their antimicrobial properties against organisms like E. coli and S. aureus, as investigated in research by Hassan (2013) (Hassan, 2013).
Antimicrobial Activities
Several studies have focused on the antimicrobial activities of compounds related to this compound. For instance, Reddy et al. (2013) explored bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles and their antibacterial activity against various Gram-positive and Gram-negative bacteria, finding some compounds with potent inhibitory activity (Reddy, Devi, Kumar, Sunitha, & Nagaraj, 2013).
Potential in Antitumor and Antiviral Research
Compounds similar to this compound have been explored for their potential in antitumor and antiviral applications. Jilloju et al. (2021) synthesized thiadiazine derivatives that showed promising in vitro anticoronavirus and antitumoral activity, highlighting the diverse potential of these compounds in therapeutic applications (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
Properties
IUPAC Name |
7-(3-chloro-2-methylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O3S/c1-13-17(24)4-3-5-19(13)28-8-9-29-21(22(28)31)26-27-23(29)33-12-20(30)16-11-25-18-7-6-14(32-2)10-15(16)18/h3-11,25H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJODMLPSOALOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN3C(=NN=C3SCC(=O)C4=CNC5=C4C=C(C=C5)OC)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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